4-Demethoxy-11-deoxydaunorubicin

Übersicht

Beschreibung

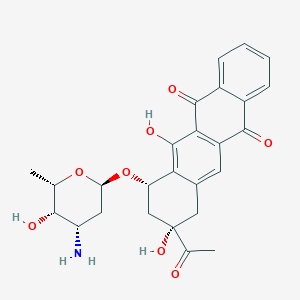

4-Demethoxy-11-deoxydaunorubicin is an impurity of Daunorubicin, which is an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia . It has adverse reactions such as cardiotoxicity and bone marrow suppression .

Synthesis Analysis

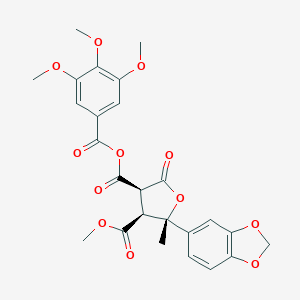

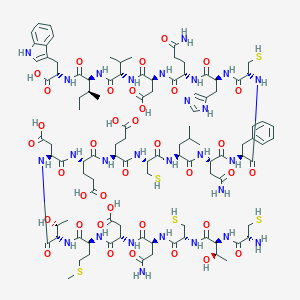

The synthesis of this compound and its analogs has been described in the literature . The starting tetraline was prepared from 5-methoxy-2-tetralone by reaction with ethynyl magnesium bromide at 20°C for 22 hours .Molecular Structure Analysis

The molecular formula of this compound is C26H27NO8 . The molecular weight is 481.5 g/mol.Chemical Reactions Analysis

The chemical reactions of this compound are complex and involve interactions among the drug, DNA, and enzymes . A striking biphasic dose-response curve has been observed for the 4-demethoxy derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.49±0.1 g/cm3 and a boiling point of 706.4±60.0 °C .Wissenschaftliche Forschungsanwendungen

DNA Damage and Cytotoxicity in Cancer Cells :

- Studies have shown that 4-Demethoxy-11-deoxydaunorubicin and related compounds can cause single-strand DNA breaks in leukemia cells, indicating its potential in cancer treatment. These DNA breaks are presumably caused by the action of DNA topoisomerases II, similar to doxorubicin and other intercalating agents (Capranico, Soranzo, & Zunino, 1986).

- Another study examined its cytotoxicity and DNA damage in human acute myeloid leukemia cells, suggesting its important role in antileukemic activity (Limonta et al., 2008).

Antibacterial and Cytotoxic Activity :

- Research on anthracycline glycosides, including 4-O-demethyl-11-deoxydoxorubicin, indicated antibacterial and cytotoxic activity in vitro. These compounds were also active against experimental tumors (Cassinelli et al., 1982).

Clinical Studies in Cancer :

- A phase II clinical study assessed 4-Demethoxydaunorubicin in patients with advanced small cell lung cancer, observing minor radiographic improvements and symptomatic improvements in some patients (Milroy et al., 2004).

- Another study compared antitumor effects and cardiac toxicity of new 4-demethoxyanthracyclines with parent drugs, showing more cytotoxicity in vitro and in mice, with some analogs exhibiting less cardiac toxicity (Penco et al., 1983).

Pharmacokinetics and Metabolism :

- The clinical pharmacokinetics of 4-Demethoxydaunorubicin were explored in cancer patients, highlighting its rapid metabolism to potentially active metabolites (Zanette et al., 2004).

Interaction with DNA :

- Studies investigating the interaction between second-generation anthracyclines and DNA in the nucleosomal structure showed that these drugs exhibit preference for isolated regions of the polynucleotide rather than for nucleosomes (Cera et al., 1991).

Wirkmechanismus

Zukünftige Richtungen

The future directions of research on 4-Demethoxy-11-deoxydaunorubicin could involve further investigation into its mechanism of action and potential therapeutic applications. A lack of correlation has been noted among DNA binding affinity, induction of strand breaks, and cytotoxic activity of these chromophore-modified derivatives . This suggests that multiple actions of anthracyclines at the DNA level are responsible for their cytotoxic activity, which is not simply related to inhibition of a specific DNA-dependent enzyme and/or function .

Eigenschaften

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO8/c1-11-22(29)17(27)8-19(34-11)35-18-10-26(33,12(2)28)9-13-7-16-21(25(32)20(13)18)24(31)15-6-4-3-5-14(15)23(16)30/h3-7,11,17-19,22,29,32-33H,8-10,27H2,1-2H3/t11-,17-,18-,19-,22+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGDDTIYKPCVEG-NIQDUIQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77312-66-4 | |

| Record name | 4-Demethoxy-11-deoxydaunomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077312664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)

![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)